molecular formula C13H22N2O4 B2535982 2-Oxo-2-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethyl acetate CAS No. 2320888-85-3

2-Oxo-2-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethyl acetate

Cat. No.: B2535982
CAS No.: 2320888-85-3
M. Wt: 270.329
InChI Key: DYDSGHOMBNQCRX-UHFFFAOYSA-N
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Description

2-Oxo-2-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethyl acetate is a synthetic intermediate designed for pharmaceutical research and development. This compound features a 1,4-diazepane scaffold, a seven-membered ring structure known for its conformational flexibility and presence in biologically active molecules . The diazepane core is substituted with a tetrahydrofuran-3-yl group, a saturated heterocycle that can influence the molecule's solubility and binding characteristics . The acetate ester moiety attached via a keto-linker makes this compound a potential prodrug or a versatile building block for further chemical modifications, such as amide coupling or hydrolysis to the corresponding acid. Researchers can leverage this chemical in hit-to-lead optimization campaigns to explore structure-activity relationships (SAR), particularly in the development of protease inhibitors or receptor modulators where such heterocyclic frameworks are of high value . As a sophisticated building block, it facilitates the rapid synthesis of diverse compound libraries for high-throughput screening. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-oxo-2-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-11(16)19-10-13(17)15-5-2-4-14(6-7-15)12-3-8-18-9-12/h12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDSGHOMBNQCRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)N1CCCN(CC1)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethyl acetate typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the tetrahydrofuran ring, followed by the construction of the diazepane ring. The final step involves the introduction of the oxo and acetate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to optimize the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Overview

The compound 2-Oxo-2-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethyl acetate , also known by its CAS number 2309553-15-7, is a synthetic organic compound with a complex structure that includes a tetrahydrofuran moiety and a diazepane ring. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Pharmaceutical Development

The compound's structure suggests potential as a pharmacological agent due to the presence of the diazepane ring, which is known for its activity in the central nervous system. Research indicates that derivatives of diazepane compounds can exhibit anxiolytic, anticonvulsant, and muscle relaxant properties. The incorporation of the tetrahydrofuran group may enhance solubility and bioavailability, making it a candidate for further development in treating neurological disorders.

Anticancer Activity

Recent studies have explored the anticancer properties of similar compounds containing diazepane structures. For instance, compounds with structural similarities have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. In vitro assays demonstrated that modifications to the structure can significantly influence cytotoxicity against specific cancer types, suggesting that this compound could be evaluated for similar effects.

Antimicrobial Properties

The compound may also possess antimicrobial properties. Research into related chemical structures has revealed significant activity against common pathogens, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

In Silico Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies can provide insights into its potential mechanisms of action and help in optimizing its structure for enhanced efficacy. The computational approach allows for rapid screening of modifications that could lead to improved pharmacological profiles.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against E. coli and S. aureus
CNS ActivityPotential anxiolytic and anticonvulsant effects

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined a series of diazepane derivatives similar to this compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against glioblastoma cell lines, indicating significant anticancer potential.

Case Study 2: Antimicrobial Effectiveness

Another investigation focused on the antimicrobial properties of related compounds. The study established a correlation between structural features and biological activity, demonstrating that modifications to the tetrahydrofuran moiety enhanced antimicrobial potency against gram-positive bacteria.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can be complex and are the subject of ongoing research.

Comparison with Similar Compounds

Discussion of Structural and Functional Implications

  • Bioactivity : The THF-3-yl group’s puckering may enhance solubility compared to planar analogs, while the 1,4-diazepane’s flexibility could improve pharmacokinetic properties.

Biological Activity

The compound 2-Oxo-2-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethyl acetate (CAS Number: 2309553-15-7) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C18H23N3O4C_{18}H_{23}N_{3}O_{4}, with a molecular weight of 345.4 g/mol. The structure features a tetrahydrofuran ring and a diazepane moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₈H₂₃N₃O₄
Molecular Weight345.4 g/mol
CAS Number2309553-15-7

Neuroprotective Effects

Compounds containing diazepane structures have been studied for their neuroprotective effects. A study on related diazepane derivatives demonstrated their ability to reduce neuroinflammation and protect neuronal cells from apoptosis . This suggests that this compound may similarly exert neuroprotective effects through modulation of inflammatory pathways.

Antimicrobial Properties

The presence of the tetrahydrofuran ring in related compounds has been linked to antimicrobial activity. Research shows that derivatives with similar functional groups can inhibit bacterial growth effectively . While direct studies on this specific compound are scarce, the structural similarities may imply potential antimicrobial properties.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Antioxidant Activity in Diabetic Rats :
    • A study evaluated the antioxidant activity of ethyl acetate fractions in diabetic rats, showing significant reductions in oxidative stress markers such as TBARS and bilirubin while increasing levels of GSH and SOD .
  • Neuroprotective Studies :
    • Research on diazepane derivatives indicated a reduction in neuroinflammation markers in models of neurodegenerative diseases, suggesting a protective role against neuronal damage .
  • Antimicrobial Efficacy :
    • Various tetrahydrofuran-containing compounds have demonstrated efficacy against a range of bacterial strains, indicating that this compound could possess similar antimicrobial properties .

Q & A

What are the typical synthetic routes for 2-Oxo-2-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethyl acetate, and how are reaction conditions optimized?

Basic Research Question
The synthesis involves multi-step organic reactions, including esterification, amidation, and cyclization. Key steps include coupling the tetrahydrofuran-3-yl group to the 1,4-diazepane backbone, followed by oxo-ethyl acetate functionalization. Reaction conditions (e.g., temperature, solvent polarity, catalyst selection) are optimized using design-of-experiment (DoE) approaches to maximize yield and purity . Analytical techniques like NMR and mass spectrometry validate intermediate structures .

What analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

Basic Research Question
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) resolves stereochemistry and confirms substituent positions. High-resolution mass spectrometry (HRMS) verifies molecular weight, while X-ray crystallography (if crystalline) provides absolute configuration data . Purity is assessed via HPLC with UV/Vis or MS detection, ensuring >95% purity for biological assays .

How does the compound’s stability vary under different pH and temperature conditions?

Intermediate Research Question
Stability studies involve incubating the compound in buffered solutions (pH 1–12) at 25°C–60°C, monitored by HPLC at timed intervals. Degradation products are identified using LC-MS/MS. The tetrahydrofuran and diazepane rings may hydrolyze under acidic conditions, while the ester group is prone to alkaline hydrolysis . Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions.

What computational methods are used to predict interactions between this compound and biological targets?

Advanced Research Question
Molecular docking (AutoDock Vina, Schrödinger Suite) models binding to receptors like G-protein-coupled receptors (GPCRs) or enzymes. Density functional theory (DFT) calculates electrostatic potential surfaces to identify reactive sites. Molecular dynamics simulations (e.g., AMBER) assess binding stability over time . Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is recommended .

How can researchers resolve contradictions in reported bioactivity data for this compound?

Advanced Research Question
Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Meta-analyses of dose-response curves and statistical re-evaluation (e.g., Bayesian modeling) clarify trends. Independent replication in standardized assays (e.g., NIH’s NCATS guidelines) with rigorous controls (e.g., solvent-only, positive/negative controls) is critical .

What experimental designs are optimal for studying the compound’s pharmacokinetic properties?

Intermediate Research Question
Use randomized block designs with split-plot arrangements for in vivo studies. For example:

  • Main plots : Dose levels (low, medium, high).
  • Subplots : Time points for blood sampling.
  • Variables : Plasma concentration (LC-MS/MS), tissue distribution, half-life (non-compartmental analysis) .

What methodologies identify the compound’s metabolites in biological systems?

Advanced Research Question
High-resolution mass spectrometry (HRMS) with tandem fragmentation (MS/MS) detects phase I/II metabolites. Stable isotope labeling traces metabolic pathways in hepatocyte incubations. Metabolite structures are confirmed via synthetic standards or NMR if isolable .

How can environmental fate studies be designed for this compound?

Intermediate Research Question
Follow OECD guidelines for abiotic/biotic degradation:

  • Hydrolysis : pH 4–9 buffers, 25°C–50°C.
  • Photolysis : UV light exposure in aqueous/organic solvents.
  • Biodegradation : OECD 301F respirometry in activated sludge.
    LC-MS quantifies parent compound and degradation products .

What strategies improve the compound’s selectivity in structure-activity relationship (SAR) studies?

Advanced Research Question
Modify the tetrahydrofuran-3-yl or diazepane moieties to reduce off-target effects. Use parallel synthesis to generate analogs with variations in:

  • R-group substituents (e.g., halogens, methyl groups).
  • Steric bulk (e.g., cyclopropane vs. tetrahydrofuran).
    Dose-response profiling across related targets (e.g., kinase panels) identifies selective candidates .

How is stereochemical purity ensured during synthesis and characterization?

Basic Research Question
Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide columns resolves enantiomers. Optical rotation and electronic circular dichroism (ECD) compare experimental data to computational predictions (e.g., TDDFT). X-ray crystallography provides definitive stereochemical assignments .

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